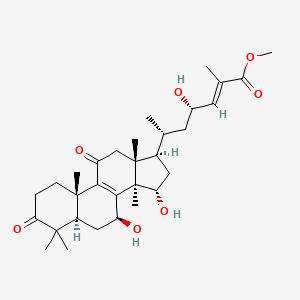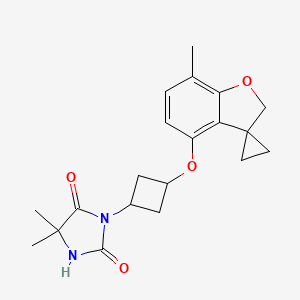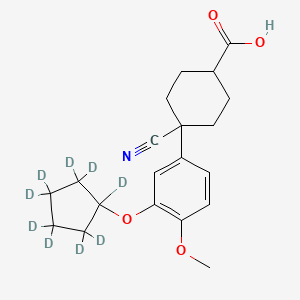
Cilomilast-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilomilast-d9 is a deuterium-labeled derivative of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Cilomilast was initially developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the parent compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cilomilast-d9 involves the incorporation of deuterium atoms into the molecular structure of Cilomilast. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound would follow similar principles as the laboratory synthesis but on a larger scale. This involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The process would be optimized for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
Cilomilast-d9, like its parent compound Cilomilast, undergoes various chemical reactions, including:
Oxidation: Cilomilast can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions are typically metabolites of Cilomilast, which can be studied to understand the drug’s pharmacokinetics and metabolism. These metabolites can include hydroxylated, oxidized, or reduced forms of the parent compound .
科学研究应用
Cilomilast-d9 is used extensively in scientific research to study the pharmacokinetics and metabolism of Cilomilast. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior of Cilomilast.
Biology: Helps in studying the biological pathways and interactions of Cilomilast in living organisms.
Medicine: Used in clinical studies to understand the drug’s efficacy, safety, and metabolic profile.
Industry: Employed in the development of new drugs and formulations based on the pharmacokinetic data obtained from this compound studies
作用机制
Cilomilast-d9, like Cilomilast, acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells. By inhibiting PDE4, Cilomilast increases the levels of cAMP, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating respiratory disorders like asthma and COPD .
相似化合物的比较
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for similar indications.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Ibudilast: A non-selective PDE inhibitor with anti-inflammatory properties
Uniqueness of Cilomilast-d9
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which can be used to optimize dosing, reduce side effects, and improve therapeutic efficacy .
属性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2,16D |
InChI 键 |
CFBUZOUXXHZCFB-PAWOCJNQSA-N |
手性 SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


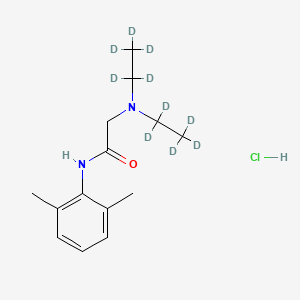



![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
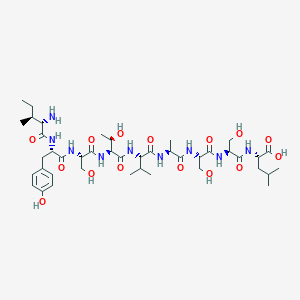
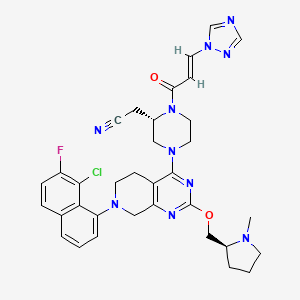
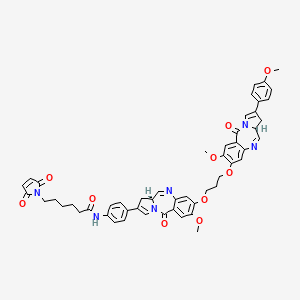
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
